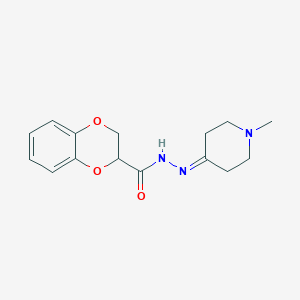

N'-(1-methyl-4-piperidinylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multiple steps, starting from basic piperidine or its precursors and involving reactions with various reagents to introduce different functional groups. For instance, the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides demonstrated the incorporation of antioxidant, antitumor, and antimicrobial activities, indicating a complex synthetic route that could be adapted for our compound of interest (Paulrasu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "N'-(1-methyl-4-piperidinylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide" often involves spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the structure of related piperidine derivatives was confirmed through these methods, providing insights into their three-dimensional configurations and the spatial arrangement of atoms (Karrouchi et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, reactions with N-aryl(alkyl)-2-chloroacetoamides yielded S-substituted derivatives, demonstrating the nucleophilic character of the piperidine nitrogen atom. Such reactions are key to modifying the molecular structure for desired biological activities (Vardanyan et al., 2020).

Physical Properties Analysis

The physical properties of compounds like "N'-(1-methyl-4-piperidinylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide" include solubility, melting point, and stability. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. Although specific data for this compound is not available, similar compounds exhibit solubility in common organic solvents and stability under standard conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, acidity/basicity, and interaction with biological targets, are essential for understanding the potential applications of "N'-(1-methyl-4-piperidinylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide". Piperidine derivatives often show significant biological activity, such as antimicrobial and anti-proliferative effects, which can be attributed to their ability to interact with biological receptors and enzymes (Al-Mutairi et al., 2019).

Mechanism of Action

Target of Action

The primary target of N’-(1-methyl-4-piperidinylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is the H1 histamine receptor . This receptor plays a crucial role in allergic reactions and tissue injury responses involving histamine release .

Mode of Action

The compound acts as an H1 receptor antagonist . It competes with histamine for histamine H1-receptor sites on effector cells . By doing so, it antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites . This reduces the intensity of allergic reactions and tissue injury responses involving histamine release .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of allergic reactions and tissue injury responses. By antagonizing the H1 receptor, the compound mitigates the physiological manifestations of histamine release, such as congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion .

Safety and Hazards

properties

IUPAC Name |

N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-8-6-11(7-9-18)16-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-5,14H,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSFLZGUIWIGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NNC(=O)C2COC3=CC=CC=C3O2)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)

![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)

![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)

![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)

![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)

![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)

![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)

![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)

![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)